N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
Description
N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex organic compound that features a unique combination of triazole, thiazinane, and carboxamide functional groups
Properties
IUPAC Name |
N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c20-14(18-6-8-23(21,22)9-7-18)15-13-11-19(17-16-13)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGHDLXLMYZHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)NC2=CN(N=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1-benzyl-1,2,3-triazole moiety through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable ligand to stabilize the copper species .
This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide or a thioester, under acidic or basic conditions .
Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine source. The reaction conditions for this step can vary, but common reagents include carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the subsequent cyclization and amidation steps .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require a strong nucleophile and a suitable leaving group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide depends on its specific application. In catalysis, it may act as a ligand that stabilizes metal centers and facilitates catalytic cycles . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its triazole and thiazinane moieties .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1,2,3-triazol-4-yl)methane: A related compound with three triazole rings, used in coordination chemistry.
1,2,3-Triazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide is unique due to its combination of triazole, thiazinane, and carboxamide functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
